molecular formula C13H9N7S2 B11102185 N,N'-bis[(E)-thiophen-2-ylmethylidene]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine

N,N'-bis[(E)-thiophen-2-ylmethylidene]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine

Cat. No.: B11102185
M. Wt: 327.4 g/mol
InChI Key: YSLCTTBJVSORIP-IROCBMIISA-N
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Description

N-[(E)-1-(2-THIENYL)METHYLIDENE]-N-(3-{[(E)-1-(2-THIENYL)METHYLIDENE]AMINO}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL)AMINE is a complex organic compound featuring multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(2-THIENYL)METHYLIDENE]-N-(3-{[(E)-1-(2-THIENYL)METHYLIDENE]AMINO}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL)AMINE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the thienylmethylidene group: This step might involve the reaction of thiophene derivatives with aldehydes or ketones under acidic or basic conditions.

    Construction of the triazolo[4,3-b][1,2,4]triazole ring: This could be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(2-THIENYL)METHYLIDENE]-N-(3-{[(E)-1-(2-THIENYL)METHYLIDENE]AMINO}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions might involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the thienyl or triazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to fully saturated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(E)-1-(2-THIENYL)METHYLIDENE]-N-(3-{[(E)-1-(2-THIENYL)METHYLIDENE]AMINO}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL)AMINE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-[(E)-1-(2-THIENYL)METHYLIDENE]-N-(3-{[(E)-1-(2-THIENYL)METHYLIDENE]AMINO}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL)AMINE: Similar compounds might include other triazole derivatives or thiophene-containing molecules.

Uniqueness

The uniqueness of N-[(E)-1-(2-THIENYL)METHYLIDENE]-N-(3-{[(E)-1-(2-THIENYL)METHYLIDENE]AMINO}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL)AMINE lies in its specific combination of functional groups and ring systems, which could confer unique chemical and biological properties.

Properties

Molecular Formula

C13H9N7S2

Molecular Weight

327.4 g/mol

IUPAC Name

(E)-1-thiophen-2-yl-N-[7-[(E)-thiophen-2-ylmethylideneamino]-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl]methanimine

InChI

InChI=1S/C13H9N7S2/c1-3-10(21-5-1)7-14-12-17-18-13-19(9-16-20(12)13)15-8-11-4-2-6-22-11/h1-9H/b14-7+,15-8+

InChI Key

YSLCTTBJVSORIP-IROCBMIISA-N

Isomeric SMILES

C1=CSC(=C1)/C=N/C2=NN=C3N2N=CN3/N=C/C4=CC=CS4

Canonical SMILES

C1=CSC(=C1)C=NC2=NN=C3N2N=CN3N=CC4=CC=CS4

Origin of Product

United States

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